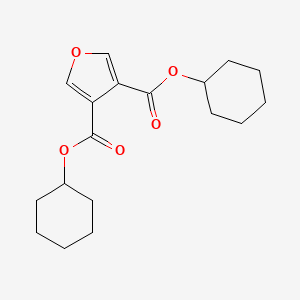![molecular formula C13H18N2O5 B12919215 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid CAS No. 136682-50-3](/img/structure/B12919215.png)
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H18N2O4 It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions, and a cyclohexane ring attached to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclohexanecarboxylic acid under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, around 150°C, to achieve optimal conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of non-toxic reagents and optimized reaction conditions to minimize waste and improve yield is preferred. The process may also include steps for purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of methoxy groups with other functional groups.
科学的研究の応用
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.
作用機序
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their biological effects .
類似化合物との比較
Similar Compounds
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-2-phenylacetic acid: This compound shares a similar pyrimidine structure but has a phenylacetic acid moiety instead of a cyclohexanecarboxylic acid group.
2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid: This compound contains two pyrimidine rings attached to a benzoic acid core.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrimidine ring with methoxy substitutions. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
136682-50-3 |
|---|---|
分子式 |
C13H18N2O5 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-(4,6-dimethoxypyrimidin-2-yl)oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
GVZIZPGXBFGTFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)OC2CCCCC2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)




![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
